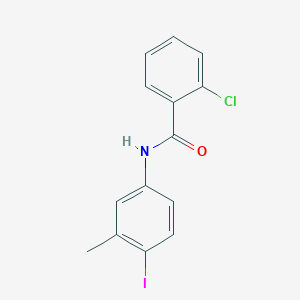
4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. These compounds share a common pyrimidine core but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-substituted 4-ethylsulfanyl-2-pyridones .
This compound’s unique combination of functional groups makes it distinct from its analogs, providing specific advantages in its applications.
Properties
Molecular Formula |
C15H14ClN3OS |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-ethyl-2-ethylsulfanyl-6-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H14ClN3OS/c1-3-19-14(20)12(9-17)13(18-15(19)21-4-2)10-5-7-11(16)8-6-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
YFQVKLHCHPEABI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N=C1SCC)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11530544.png)

![2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-dien-1-yl cyanide](/img/structure/B11530548.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B11530554.png)
![Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B11530555.png)
![2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11530559.png)
![2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11530565.png)
![N-[(1E)-1-(4-ethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11530577.png)
![2-[(2E)-2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B11530589.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11530594.png)

![ethyl 4-[2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11530616.png)
![(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11530631.png)

